N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide
Description
N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c1-9(21)18-15-7-12(4-5-13(15)16)24(22,23)20-11-3-2-10-8-17-19-14(10)6-11/h2-8,20H,1H3,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGLORBHDCIHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the indazole core: This can be achieved through the cyclization of o-fluorobenzaldehyde derivatives with hydrazine.
Introduction of the sulfonamide group: This step involves the reaction of the indazole derivative with sulfonyl chloride in the presence of a base.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to minimize by-products .
Chemical Reactions Analysis
N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to bind to various biological targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
N-[2-fluoro-5-(1H-indazol-6-ylsulfamoyl)phenyl]acetamide can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.
Indazole-3-carboxamide: Known for its anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
